Indium (III) isopropoxide

Übersicht

Beschreibung

Indium (III) isopropoxide is an organo-metallic compound . It acts as a precursor for the preparation of indium oxide containing films . It finds application in nano-materials and thin films display . Furthermore, it is used in imaging catalysis and in preparation of sensors .

Synthesis Analysis

Indium (III) isopropoxide is used as a sol-gel precursor for the synthesis of indium oxide nanoparticles, nanocubes, thin films, indium tin oxide (ITO) films, showing interesting optical and conducting properties .Molecular Structure Analysis

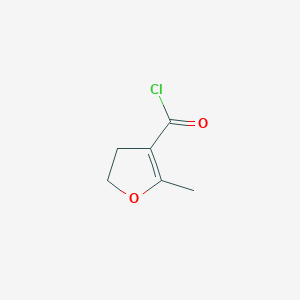

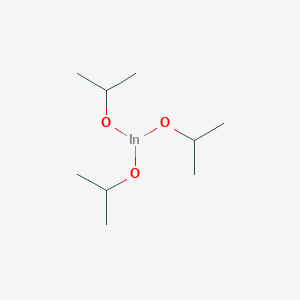

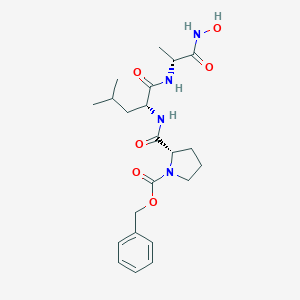

The molecular formula of Indium (III) isopropoxide is C9H21InO3 . Its average mass is 292.079 Da and its monoisotopic mass is 292.052948 Da .Chemical Reactions Analysis

Indium (III) isopropoxide is used as a hydrogen transfer catalyst for conversion of benzylic alcohols into aldehydes or ketones via Oppenauer oxidation . It also undergoes efficient π-coordination with unsaturated systems to trigger nucleophilic addition .Physical And Chemical Properties Analysis

Indium (III) isopropoxide has a molecular formula of C9H21InO3 . It has 3 H bond acceptors, 0 H bond donors, and 6 freely rotating bonds . Its polar surface area is 28 Å .Wissenschaftliche Forschungsanwendungen

Catalysis in Organic Synthesis : Indium(III) isopropoxide has been used as a catalyst for various organic transformations. It acts as a hydrogen transfer catalyst in the Oppenauer oxidation process, converting alcohols into aldehydes or ketones at room temperature (Ogiwara, Ono, & Sakai, 2016). Moreover, it catalyzes the Meerwein-Ponndorf-Verley reduction of aldehydes to primary alcohols, showing chemoselectivity in various functional group environments (Lee, Ryu, Park, & Lee, 2012).

Environmental Applications : Studies have explored its role in environmental contexts, such as the adsorption of indium ions on various sorbents. For instance, carbon nanotubes have been investigated for their high adsorption capacity for indium ions, influenced by pH and other factors (Alguacil, López, Rodríguez, Martínez-Ramírez, & García-Díaz, 2016). Microalgae have also been studied as a sustainable adsorbent for indium from various waste streams (Nicomel, Otero-González, Arashiro, Garfí, Ferrer, Van Der Voort, Verbeken, Hennebel, & Du Laing, 2020).

Detection and Extraction : Indium(III) isopropoxide has applications in the detection and extraction of indium. A study demonstrated a ratiometric fluorescent probe based on phosphoserine for sensitive detection of indium in water, which is significant due to indium's toxicity concerns (Mehta, Hwang, Park, & Lee, 2018). Furthermore, research on the extraction of indium ions from solutions using various techniques and materials indicates its importance in recovering indium from industrial waste (Chou & Yang, 2008).

Chemical Synthesis : Its reactivity with various organic compounds, like Thio-Schiff bases, has been studied for synthesizing diverse indium compounds (Baskaran & Kapoor, 1983).

Health and Safety Concerns : There is also research concerning the health impacts of indium and its compounds, such as indium tin oxide and indium phosphide, particularly in occupational health contexts (Tanaka, Hirata, Omura, Inoue, Ueno, Homma, & Sekizawa, 2002).

Safety And Hazards

Eigenschaften

IUPAC Name |

tri(propan-2-yloxy)indigane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H7O.In/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZUSPADPSOQQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O[In](OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21InO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indium (III) isopropoxide | |

Retrosynthesis Analysis

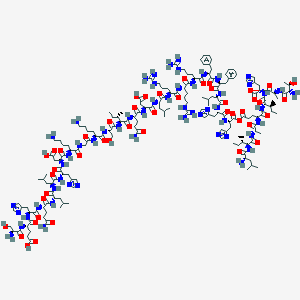

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methylbenzenesulfonate;4-methylbenzenesulfonic acid;2-[[4-[2-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)ethenyl]phenyl]methylideneamino]guanidine](/img/structure/B54858.png)

![4-[2-Bromo-1-(4-hydroxyphenyl)-2-phenylethyl]phenol](/img/structure/B54864.png)

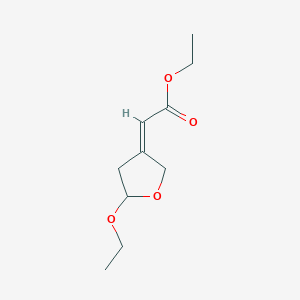

![(2S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B54867.png)

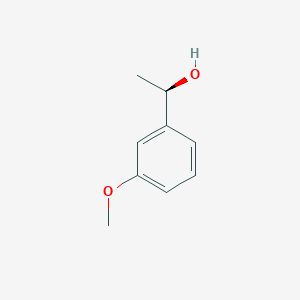

![3-[(Methylamino)methyl]phenol](/img/structure/B54875.png)